

# role of HSD17B13 in liver fibrosis and Hsd17B13-IN-48

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An In-depth Technical Guide to HSD17B13's Role in Liver Fibrosis and Therapeutic Inhibition

Authored for: Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a key, genetically validated target in the fight against chronic liver disease. Landmark human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma (HCC) in individuals with both non-alcoholic and alcoholic fatty liver disease. This protective effect has ignited significant interest in developing therapeutic agents that inhibit HSD17B13 activity to replicate this genetic advantage. This guide provides a comprehensive overview of the role of HSD17B13 in liver fibrosis, details the mechanisms of its protective variants, and explores the development of small molecule inhibitors, offering a technical resource for professionals in the field.

# The Genetic Evidence: HSD17B13 Variants and Protection from Liver Disease

Genome-wide association studies (GWAS) have consistently identified specific variants in the HSD17B13 gene that confer protection against the severe outcomes of chronic liver disease.



The most studied of these is the splice variant rs72613567:TA.

The rs72613567 variant is a T>TA insertion that disrupts the canonical splice donor site of exon 6, leading to a truncated, unstable, and enzymatically inactive protein.[1][2][3] This effective loss-of-function is not associated with the amount of liver fat (steatosis) but specifically protects against the inflammatory and fibrotic stages of the disease.[1][4] Another variant, rs6834314 (A>G), is in high linkage disequilibrium with rs72613567 and shows similar protective effects.[5]

The protective effect of these variants is significant, as demonstrated across multiple patient populations and etiologies of liver disease. Carriers of these loss-of-function alleles exhibit reduced inflammation, hepatocyte ballooning, and a markedly lower risk of developing advanced fibrosis.[7][8]

## Data Presentation: Genetic Association of HSD17B13 Variants with Liver Disease

The following table summarizes key quantitative data from studies on the association between protective HSD17B13 variants and the risk of developing severe liver disease.



| Genetic<br>Variant | Population/<br>Condition  | Protective<br>Effect               | Odds Ratio<br>(OR) /<br>Hazard<br>Ratio (HR) | 95%<br>Confidence<br>Interval (CI) | Citation |
|--------------------|---|------------------------------------|--|------------------------------------|----------|
| rs72613567:T<br>A  | Alcoholic<br>Liver Disease<br>(Homozygote<br>s)                 | Reduced<br>Risk                    | 53%<br>reduction                             | -                                  | [6]      |
| rs72613567:T<br>A  | Non-alcoholic Fatty Liver Disease (NAFLD) (Homozygote s)        | Reduced<br>Risk                    | 30%<br>reduction                             | -                                  | [6]      |
| rs72613567:T<br>A  | Alcoholic<br>Liver Disease<br>(Chinese<br>Han)                  | Reduced<br>Risk (per TA<br>allele) | OR: 0.81                                     | 0.69 - 0.95                        | [9]      |
| rs6834314:G        | Alcoholic<br>Liver Disease<br>(Chinese<br>Han)                  | Reduced<br>Risk (per G<br>allele)  | OR: 0.80                                     | 0.68 - 0.94                        | [9][10]  |
| rs72613567:T<br>A  | NAFLD<br>(Multi-ethnic<br>Asian)                                | Reduced<br>Odds of<br>NAFLD        | OR: 0.59                                     | 0.40 - 0.88                        | [11]     |
| rs72613567:T<br>A  | Liver-related<br>Complication<br>s (NAFLD,<br>Homozygous<br>TA) | Lower<br>Incidence                 | HR: 0.004                                    | 0.00 - 0.64                        | [11][12] |
| rs6834314:G        | Liver-related<br>Complication<br>s (NAFLD,                      | Lower<br>Incidence                 | HR: 0.01                                     | 0.00 - 0.97                        | [12]     |



Homozygous

G)

#### **Interaction with PNPLA3**

The protective effect of HSD17B13 variants is particularly noteworthy in the context of other genetic risk factors, such as the I148M variant of PNPLA3, which is a major risk factor for steatosis and fibrosis. Studies have shown that carrying a protective HSD17B13 variant can mitigate the detrimental effects of the high-risk PNPLA3 genotype.[2][5][7] In Japanese patients with NAFLD, the PNPLA3 GG genotype was a significant predictor of advanced fibrosis only in individuals who did not carry the protective HSD17B13 rs6834314 G allele (OR 2.4), suggesting a powerful epistatic interaction.[13]

# Mechanism of Action: How HSD17B13 Influences Liver Fibrosis

HSD17B13 is a liver-specific protein that localizes to the surface of lipid droplets.[7] While its precise physiological substrate in the context of liver disease is still under intense investigation, it is known to possess enzymatic activity towards a range of substrates, including retinol, steroids, and bioactive lipids.[3]

The prevailing hypothesis is that the loss of HSD17B13's enzymatic activity is central to its protective effect. Overexpression of HSD17B13 promotes lipid accumulation, while its inhibition is hepatoprotective.[3]

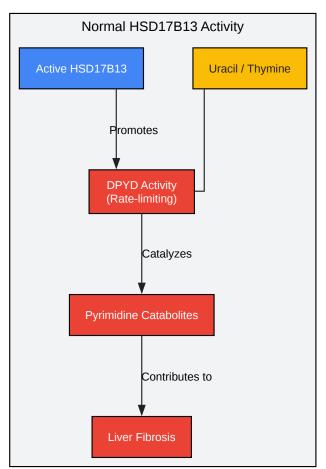
### The Pyrimidine Catabolism Pathway

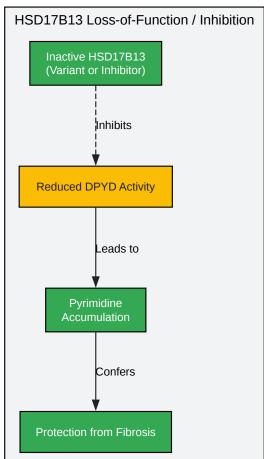
A key breakthrough in understanding the mechanism of HSD17B13 came from metabolomic studies of human liver tissue.[1][14] These studies revealed that carriers of the protective rs72613567-A variant, as well as mice with Hsd17b13 knockdown, exhibit decreased pyrimidine catabolism.[1][14][15] This effect appears to be mediated at the level of dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in this pathway.[1][16]

Mouse models of NASH show a marked depletion of hepatic pyrimidines.[1][16] Importantly, pharmacologically inhibiting pyrimidine catabolism with the DPYD inhibitor gimeracil was shown to phenocopy the protective effect of the HSD17B13 variant, reducing liver fibrosis in mice.[1]



[15][16] This suggests that the accumulation of pyrimidines or the reduction of their catabolites is a key downstream mediator of the protection against fibrosis.





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Caption: Proposed mechanism of HSD17B13 in pyrimidine catabolism and liver fibrosis.

# Therapeutic Strategy: Pharmacological Inhibition of HSD17B13

The strong genetic validation has positioned HSD17B13 as a prime therapeutic target. The goal is to develop agents that mimic the protective loss-of-function variants by inhibiting the enzyme's activity. This has led to the development of both small molecule inhibitors and RNA



interference (RNAi) therapies.[7][17] While the compound **Hsd17B13-IN-48** is not documented in publicly available literature, several other potent and selective small molecule inhibitors are in development.

### Spotlight on HSD17B13 Inhibitors: BI-3231 and INI-822

- BI-3231: Developed by Boehringer Ingelheim, BI-3231 is a potent and selective chemical probe for HSD17B13.[18] It was identified through high-throughput screening and has been made available to the scientific community for open science research.[18] In preclinical in vitro models, BI-3231 demonstrated protective effects against lipotoxicity induced by palmitic acid in both human and mouse hepatocytes.[19][20] Treatment with BI-3231 significantly decreased triglyceride accumulation and improved mitochondrial respiratory function.[19][20]
- INI-822: Developed by Inipharm, INI-822 is an orally-delivered small molecule inhibitor of
  HSD17B13 that has advanced into Phase 1 clinical trials for NASH.[21][22] Preclinical
  studies showed that INI-822 potently and selectively inhibits HSD17B13.[22][23] In a human
  primary cell "liver-on-a-chip" model of NASH, INI-822 treatment led to a significant decrease
  in fibrotic proteins like α-SMA and collagen type 1.[23] Animal models treated with INI-822
  also showed improvements in markers of liver health, including reduced transaminase levels.
  [22][24]

Data Presentation: Preclinical Profile of HSD17B13
Inhibitors



| Compoun<br>d | Target   | IC50<br>(Human) | IC <sub>50</sub><br>(Mouse) | Key<br>Preclinica<br>I Findings  | Develop<br>ment<br>Stage | Citation |
|--------------|----------|-----------------|-----------------------------|--|--------------------------|----------|
| BI-3231      | HSD17B13 | 1 nM            | 13 nM                       | Reduces TG accumulati on and lipotoxicity in hepatocyte s; improves mitochondr ial function. | Preclinical<br>Probe     | [25]     |
| INI-822      | HSD17B13 | Low nM          | -                           | Decreased fibrotic proteins (α-SMA, Collagen-1) in a human liver-on-a-chip model.            | Phase 1<br>Clinical      | [22][23] |
| EP-036332    | HSD17B13 | 14 nM           | 2.5 nM                      | Decreased ALT and pro- inflammato ry cytokines in a mouse model of autoimmun e hepatitis.    | Preclinical              | [26]     |
| M-5475       | HSD17B13 | -               | -                           | Reduced<br>fibrosis<br>stage and   | Preclinical              | [27]     |



liver

hydroxypro

line in a

CDAA-

HFD

mouse

model of

MASH.

## **Experimental Protocols for HSD17B13 Research**

Advancing the understanding of HSD17B13 and testing new inhibitors requires robust experimental models and assays.

# Protocol 1: HSD17B13 Enzyme Inhibition Assay (General)

This protocol outlines a typical biochemical assay to determine the inhibitory potential of a compound against HSD17B13.

- Reagents & Materials:
  - Recombinant human HSD17B13 protein.
  - Substrate (e.g., Estradiol, Leukotriene B4, or a fluorescent lipid substrate).
  - Cofactor: NAD+.
  - Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).
  - Test compounds dissolved in DMSO.
  - Detection System (e.g., NAD-Glo<sup>™</sup> for luminescence detection of NADH, or LC-MS for direct product detection).
  - 384-well microplates.



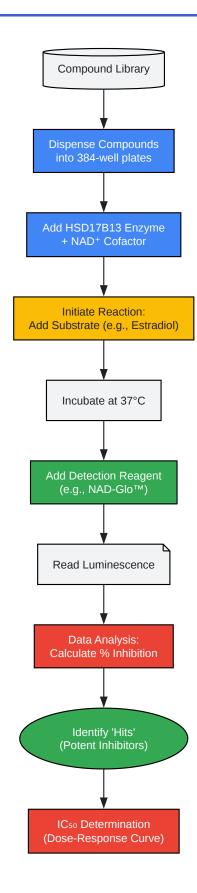
#### Procedure:

- Add assay buffer to all wells of a microplate.
- Serially dilute test compounds in DMSO and add them to the appropriate wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
- Add HSD17B13 enzyme to all wells except the background control and incubate for a short period (e.g., 15 minutes) at room temperature to allow compound binding.
- Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
- Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.
- Stop the reaction (if necessary for the detection method).
- Add the detection reagent (e.g., NAD-Glo™ reagent) and incubate as per the manufacturer's instructions.
- Read the signal on a plate reader (e.g., luminescence).

#### Data Analysis:

- Subtract the background signal from all wells.
- Normalize the data to the DMSO control (0% inhibition) and a known potent inhibitor (100% inhibition).
- Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.





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Caption: High-throughput screening workflow for identifying HSD17B13 inhibitors.



### Protocol 2: In Vivo Mouse Model of NASH and Fibrosis

Mouse models are critical for evaluating the in vivo efficacy of HSD17B13 inhibitors. However, it is noted that some studies report discordant results between mouse models and human genetics, highlighting potential species differences.[28]

- Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model. This is an aggressive model that rapidly induces steatohepatitis and fibrosis.[27][29]
- Procedure:
  - Acclimatization: House C57BL/6J mice for 1-2 weeks on a standard chow diet.
  - Induction: Switch mice to the CDAA-HFD for a period of 6-12 weeks to induce advanced NASH-like fibrosis.
  - Treatment: At a predetermined time point (e.g., after 6 weeks of diet), randomize mice into vehicle and treatment groups. Administer the HSD17B13 inhibitor (e.g., INI-822, M-5475) or vehicle daily via oral gavage.
  - Monitoring: Monitor body weight and food intake throughout the study.
  - Termination & Analysis: At the end of the study, collect blood and liver tissue.
    - Blood Analysis: Measure plasma ALT and AST levels as markers of liver injury.
    - Liver Histology: Fix liver sections in formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E) for steatosis and inflammation, and Picrosirius Red for collagen deposition (fibrosis). Score histology using the NAFLD Activity Score (NAS) and fibrosis staging.
    - Biochemical Analysis: Measure liver triglyceride content and hydroxyproline content as a quantitative measure of collagen.
    - Gene Expression: Perform qRT-PCR on liver lysates to measure the expression of fibrotic (e.g., Col1a1, Acta2) and inflammatory (e.g., Tnf, Ccl2) genes.



### **Conclusion and Future Directions**

The journey from a GWAS discovery to a clinically targeted pathway exemplifies the power of human genetics in modern drug development. HSD17B13 stands out as a high-conviction target for liver fibrosis, backed by robust, consistent data showing that its loss-of-function is protective. The elucidation of its role in pyrimidine metabolism has provided a crucial mechanistic link between the enzyme and the anti-fibrotic phenotype.

With multiple therapeutic modalities, including small molecule inhibitors like INI-822 and RNAi agents, now in clinical development, the translation of this genetic insight into a viable therapy for patients with advanced liver disease appears highly promising. Future research will focus on fully defining the physiological substrates of HSD17B13, understanding the full downstream consequences of its inhibition, and establishing the long-term safety and efficacy of targeting this pathway in diverse patient populations.

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